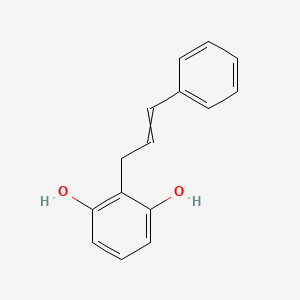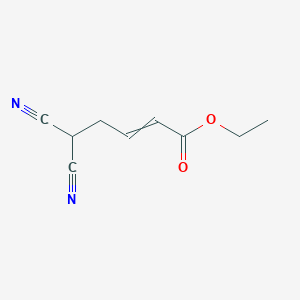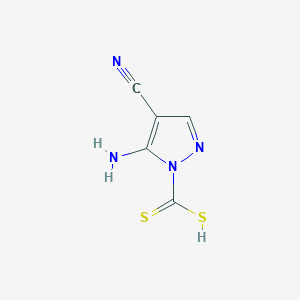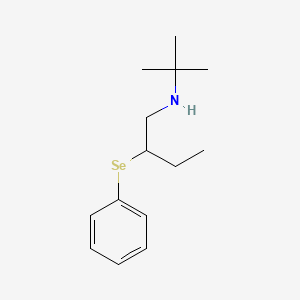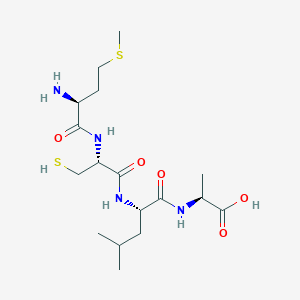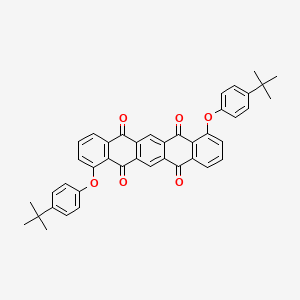
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is a complex organic compound known for its unique structural and electronic properties. This compound is part of the pentacene family, which is widely studied for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone typically involves the functionalization of pentacene-5,7,12,14-tetrone. One common method includes the reaction of pentacene-5,7,12,14-tetrone with 4-tert-butylphenol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: The compound’s unique electronic properties make it a valuable material for studying charge transfer and electronic interactions in organic semiconductors.
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in the development of chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone involves its interaction with molecular targets and pathways related to charge transport and electronic interactions. The compound’s structure allows for efficient π-π stacking interactions, facilitating charge transfer and transport in organic electronic devices. Additionally, its functional groups can interact with various chemical species, making it useful in sensor applications.
Comparison with Similar Compounds
Similar Compounds
Pentacene-5,7,12,14-tetrone: The parent compound, which lacks the 4-tert-butylphenoxy groups.
1,8-Diphenoxypentacene-5,7,12,14-tetrone: Similar structure but with phenoxy groups instead of tert-butylphenoxy groups.
1,8-Bis(4-methoxyphenoxy)pentacene-5,7,12,14-tetrone: Contains methoxyphenoxy groups instead of tert-butylphenoxy groups.
Uniqueness
1,8-Bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone is unique due to the presence of the 4-tert-butylphenoxy groups, which enhance its solubility and stability compared to other similar compounds. These groups also influence the compound’s electronic properties, making it particularly suitable for applications in organic electronics and sensors.
Properties
CAS No. |
872996-47-9 |
|---|---|
Molecular Formula |
C42H34O6 |
Molecular Weight |
634.7 g/mol |
IUPAC Name |
1,8-bis(4-tert-butylphenoxy)pentacene-5,7,12,14-tetrone |
InChI |
InChI=1S/C42H34O6/c1-41(2,3)23-13-17-25(18-14-23)47-33-11-7-9-27-35(33)39(45)31-21-30-32(22-29(31)37(27)43)40(46)36-28(38(30)44)10-8-12-34(36)48-26-19-15-24(16-20-26)42(4,5)6/h7-22H,1-6H3 |
InChI Key |
YUKOCRNXWZVHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC5=C(C=C4C3=O)C(=O)C6=C(C5=O)C=CC=C6OC7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


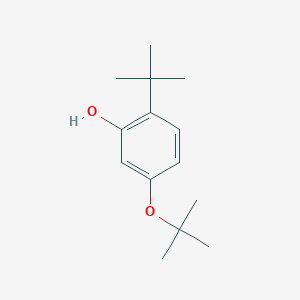
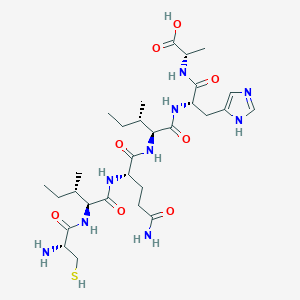
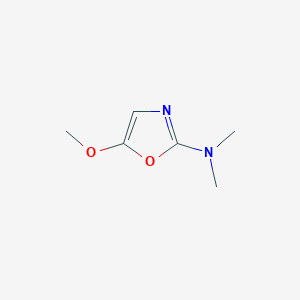

![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
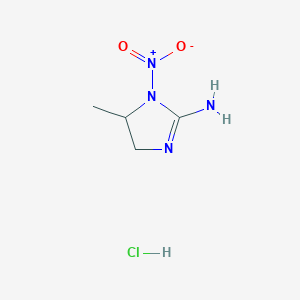
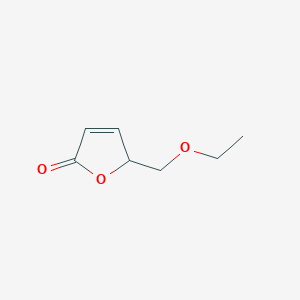
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
